Dec-9-en-1-amine hydrochloride

Descripción general

Descripción

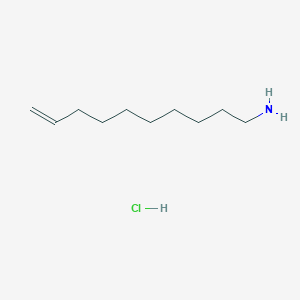

Dec-9-en-1-amine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It is typically used in laboratory settings .

Chemical Reactions Analysis

Amines, including Dec-9-en-1-amine hydrochloride, can undergo various reactions. Two of the most general reactions of amines are alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Dec-9-en-1-amine hydrochloride: is utilized in the synthesis of amine-containing pharmaceuticals. It serves as a precursor in the production of various drugs, particularly where the introduction of the amine group is critical for the pharmacological activity . The compound’s ability to form stable hydrochloride salts makes it valuable in drug formulation, enhancing the solubility and stability of pharmaceuticals .

Chemical Synthesis

In chemical synthesis, Dec-9-en-1-amine hydrochloride is employed as a building block for complex organic molecules. Its reactivity allows for the formation of various functional groups, making it a versatile reagent in the synthesis of polymers, dyes, and other industrial chemicals .

Industrial Applications

This compound finds applications in industrial settings, particularly in corrosion inhibition. It is used to neutralize acidic by-products in refinery overhead systems, preventing corrosion and prolonging the life of industrial equipment .

Research Studies

Dec-9-en-1-amine hydrochloride: is involved in academic and industrial research studies, particularly in exploring new synthetic pathways and reactions. It is a subject of study for its reactivity and potential in creating novel compounds .

Medical Research

In medical research, Dec-9-en-1-amine hydrochloride is explored for its potential therapeutic effects and as a reference standard in pharmaceutical testing. It aids in the development of new medications and the improvement of existing ones .

Environmental Impact Studies

The environmental impact of amines, including Dec-9-en-1-amine hydrochloride , is an area of significant research. Studies focus on understanding the fate of these compounds in the environment and developing methods to mitigate any potential negative effects .

Each of these applications demonstrates the importance of Dec-9-en-1-amine hydrochloride in various fields of scientific research and industrial practice. Its versatility and reactivity make it a valuable compound in advancing technology and improving human health. Safety and handling precautions are essential when working with this compound due to its potential hazards .

Mecanismo De Acción

Target of Action

Similar compounds, such as amines, are known to interact with various biological targets, including receptors, enzymes, and ion channels .

Mode of Action

Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including neurotransmission, cell growth, and differentiation .

Pharmacokinetics

Amines are generally well-absorbed and can distribute throughout the body due to their small size and polarity .

Result of Action

Amines can influence a variety of cellular processes, including cell growth, differentiation, and neurotransmission .

Action Environment

The action, efficacy, and stability of Dec-9-en-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

dec-9-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOSRAUORTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dec-9-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

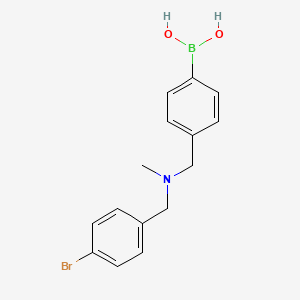

![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

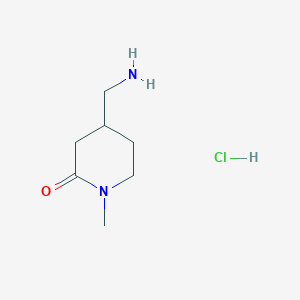

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)

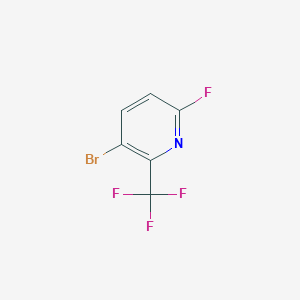

![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)

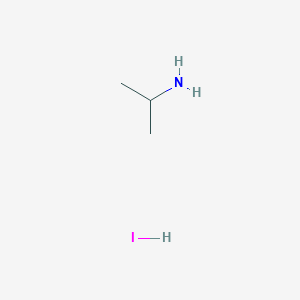

![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)

![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)